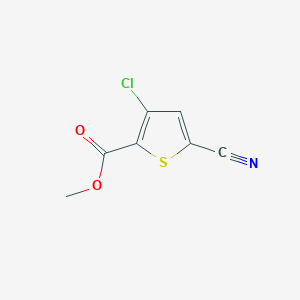

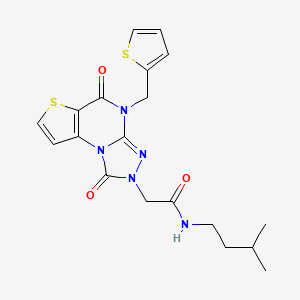

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide, also known as AMBO, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Intramolecular Hydrogen Bonding in Oxamide Derivatives

The research on oxamide derivatives, including compounds similar to N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide, focuses on their structural investigation. These compounds are stabilized by intramolecular three-center hydrogen bonding, which is crucial for their stability and reactivity. The study by Martínez-Martínez et al. (1998) elaborates on the synthesis, NMR, and X-ray diffraction studies of such compounds, revealing their planar conformation and trans configuration in the solid state, highlighting the preferred conformation found in solution. This understanding is pivotal for designing oxamide-based compounds with desired physical and chemical properties (Martínez-Martínez et al., 1998).

Analgesic Derivatives from Paracetamol Metabolites

While focusing on compounds derived from paracetamol metabolites rather than this compound directly, Sinning et al. (2008) explored the synthesis of new analgesics through bioisosteric replacement, homology, and derivatization. These compounds, including derivatives with benzyl groups, showed affinities toward cannabinoid receptors, highlighting a pathway for developing new analgesics. The research provides insight into the potential therapeutic applications of oxamide derivatives and related compounds in pain management (Sinning et al., 2008).

Versatile Reagents for N-Alkylacetamide Synthesis

Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and carbamates. These reagents, related to this compound, offer a refined approach to producing substituted products, demonstrating the utility of oxamide derivatives and related compounds in synthetic chemistry, particularly in the pharmaceutical sector (Sakai et al., 2022).

properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)17(23)19-11-13-5-3-4-6-16(13)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXFGIXRUGROIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)

![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)

![[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B2452566.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2452570.png)

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)